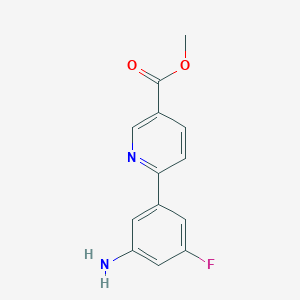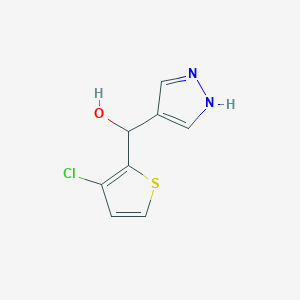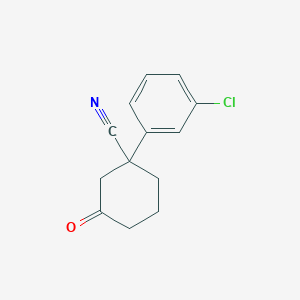![molecular formula C12H9ClO2 B13090693 3-Chloro-[1,1'-biphenyl]-2,4-diol](/img/structure/B13090693.png)
3-Chloro-[1,1'-biphenyl]-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-[1,1’-biphenyl]-2,4-diol is an organic compound with the molecular formula C12H9ClO2 It is a derivative of biphenyl, where a chlorine atom is substituted at the 3-position and hydroxyl groups are present at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-[1,1’-biphenyl]-2,4-diol can be achieved through several methods. One common approach involves the chlorination of [1,1’-biphenyl]-2,4-diol using chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions. The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of 3-Chloro-[1,1’-biphenyl]-2,4-diol may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-[1,1’-biphenyl]-2,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated biphenyls and reduced diols.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-[1,1’-biphenyl]-2,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-[1,1’-biphenyl]-2,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular membranes, affecting their integrity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobiphenyl: Lacks the hydroxyl groups present in 3-Chloro-[1,1’-biphenyl]-2,4-diol.
2,4-Dihydroxybiphenyl: Does not have the chlorine substitution.
3,4-Dichlorobiphenyl: Contains an additional chlorine atom but lacks hydroxyl groups.
Uniqueness
3-Chloro-[1,1’-biphenyl]-2,4-diol is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H9ClO2 |
|---|---|
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
2-chloro-4-phenylbenzene-1,3-diol |
InChI |
InChI=1S/C12H9ClO2/c13-11-10(14)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,14-15H |
Clave InChI |
ZJHCPEUNGDLOOI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


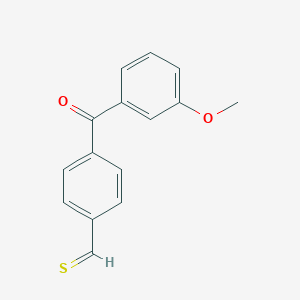
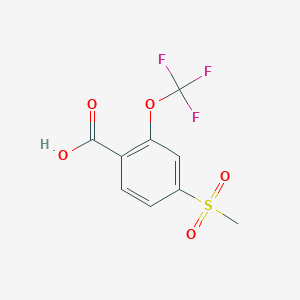
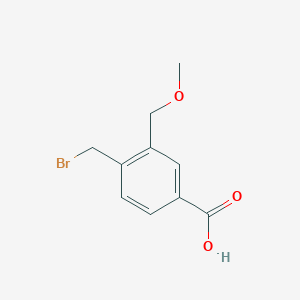
![4-[1-(4-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13090628.png)
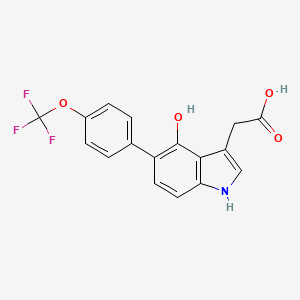
![5,10-Diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B13090653.png)


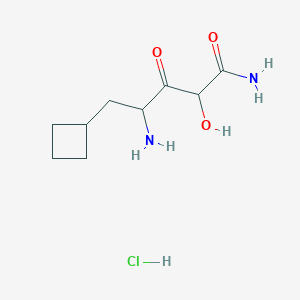
![6-Methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090670.png)
